Luteolin-6-C-glucoside

Antioxidant DPPH Peroxynitrite

Isoorientin (Luteolin-6-C-glucoside; CAS 4261-42-1) is a non-substitutable C-6 flavone C-glycoside. It exhibits the highest DPPH/NO/ONOO⁻ scavenging among luteolin derivatives yet remains completely inactive on iNOS—serving as an essential negative control for flavonoid anti-inflammatory SAR studies. Its 9-fold MAO-B selectivity (IC50 11.08 μg/mL) and dual glucuronidation/sulfation metabolism, absent in apigenin C-glycosides, make it indispensable for neuropharmacology and phase II metabolism research. Procure ≥98% HPLC-pure isoorientin to ensure position-specific, reproducible results.

Molecular Formula C21H20O11
Molecular Weight 448.4 g/mol
Cat. No. B1252995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuteolin-6-C-glucoside
Synonyms6-Glc-luteolin
homoorientin
iso-orientin
isoorientin
luteolin-6-C-glucoside
Molecular FormulaC21H20O11
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O
InChIInChI=1S/C21H20O11/c22-6-14-17(27)19(29)20(30)21(32-14)16-11(26)5-13-15(18(16)28)10(25)4-12(31-13)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21-/m1/s1
InChIKeyODBRNZZJSYPIDI-IAAKTDFRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Luteolin-6-C-glucoside (Isoorientin): A C-Glycosylflavone with Distinct Pharmacological and Metabolic Profile for Research and Industrial Procurement


Luteolin-6-C-glucoside (Isoorientin; CAS 4261-42-1) is a naturally occurring flavone C-glycoside derived from luteolin, characterized by a glucose moiety attached at the C-6 position via a carbon–carbon bond [1]. It is found in numerous medicinal plants, including Passiflora incarnata, Gentiana olivieri, and Pueraria tuberosa [2]. As a C-glycoside, it exhibits superior stability against acid hydrolysis and enzymatic cleavage compared to O-glycosides, a critical factor influencing its in vivo persistence and analytical reproducibility [3]. However, its biological profile differs markedly from both its aglycone (luteolin) and its isomeric 8-C-glucoside (orientin), with position-specific glycosylation dictating activity across antioxidant, anti-inflammatory, and metabolic pathways [4]. These distinctions render isoorientin a non-substitutable reference standard for comparative pharmacology and a specific active pharmaceutical ingredient candidate for targeted nutraceutical development.

Why Isoorientin (Luteolin-6-C-glucoside) Cannot Be Substituted by Luteolin, Orientin, or Apigenin C-Glycosides in Rigorous Scientific Workflows


Generic substitution of isoorientin with luteolin, orientin (luteolin-8-C-glucoside), or apigenin C-glycosides (e.g., vitexin, isovitexin) is scientifically untenable due to position-specific glycosylation effects that invert or abolish key biological activities. Isoorientin exhibits the highest scavenging activity against DPPH, nitric oxide (NO), and peroxynitrite (ONOO⁻) among luteolin derivatives, while being completely inactive in suppressing iNOS protein expression at concentrations where luteolin is potent [1]. In hepatic metabolism, isoorientin and orientin undergo both glucuronidation and sulfation, whereas apigenin C-glycosides are exclusively glucuronidated, indicating divergent clearance and tissue distribution profiles [2]. Furthermore, in pancreatic β-cell protection assays, isoorientin confers no cytoprotection, in stark contrast to other rooibos flavonoids like aspalathin, demonstrating that even within the same plant extract, individual C-glycosides possess non-interchangeable bioactivities [3]. These quantitative and qualitative divergences mandate procurement of the exact compound for reproducibility in target-specific assays and formulation development.

Isoorientin (Luteolin-6-C-glucoside) Procurement Evidence: Quantified Differentiation Against Analogs and In-Class Candidates


Superior Direct Radical Scavenging of Isoorientin Versus Luteolin and Orientin in Cell-Free Assays

Isoorientin (luteolin-6-C-glucoside) exhibits superior scavenging activity against DPPH, nitric oxide (NO), and peroxynitrite (ONOO⁻) compared to both its aglycone luteolin and its 8-C-isomer orientin. In a direct head-to-head comparison, isoorientin was the most potent scavenger among the three compounds for these radical species [1]. This contrasts sharply with the inhibition of reactive oxygen species (ROS) generation in a cellular context, where luteolin is more potent, highlighting the assay-dependent differentiation conferred by C-6 glycosylation [2].

Antioxidant DPPH Peroxynitrite Nitric Oxide

Divergent Anti-Inflammatory Activity: Isoorientin and Orientin Lack iNOS Suppression Seen with Luteolin

In a direct cellular assay using LPS-stimulated RAW 264.7 macrophages, luteolin significantly inhibited nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) protein expression. In stark contrast, both isoorientin and orientin were inactive at the same concentrations, demonstrating that C-glycosylation at either the 6- or 8-position completely abolishes this specific anti-inflammatory mechanism [1]. This finding is critical for studies targeting the iNOS/NO pathway, where isoorientin cannot serve as a substitute for luteolin.

Anti-inflammatory iNOS NO production Macrophage

Hepatic Metabolism Distinction: Isoorientin and Orientin Undergo Dual Conjugation Unlike Apigenin C-Glycosides

In vitro liver metabolism studies using human liver microsomes and S9 fraction revealed that mono-glycosylic flavones of the luteolin-type, orientin and isoorientin, are metabolized to both mono-glucuronidated and mono-sulfated metabolites. Conversely, mono-glycosylic flavones of the apigenin-type, vitexin and isovitexin, only formed mono-glucuronidates, with no sulfation detected [1]. This indicates that the 3′,4′-dihydroxy substitution on the B-ring, present in isoorientin but absent in vitexin/isovitexin, is essential for sulfotransferase (SULT) recognition and activity.

Pharmacokinetics Metabolism Glucuronidation Sulfation Liver

MAO-B Selectivity: Isoorientin and Orientin Display 9-Fold Selectivity for MAO-B over MAO-A

In a study isolating flavonoids from Vitex grandifolia, isoorientin and orientin were evaluated for their inhibition of human recombinant monoamine oxidase A (MAO-A) and B (MAO-B). Both compounds exhibited a 9-fold selectivity for MAO-B, with IC50 values of 11.08 μg/mL and 11.04 μg/mL, respectively, against MAO-B, while showing minimal inhibition of MAO-A (IC50 > 100 μg/mL) [1]. This selective MAO-B inhibition profile is comparable to the reference inhibitor deprenyl, suggesting potential neuroprotective applications.

Neuroprotection MAO-B Monoamine Oxidase Parkinson's

Lack of Pancreatic β-Cell Cytoprotection by Isoorientin in Contrast to Other Rooibos Flavonoids

In a comparative study evaluating rooibos components for pancreatic β-cell protection, isoorientin provided no significant cytoprotection against oxidative stress or lipotoxicity in INS1E cells. In contrast, other rooibos flavonoids such as aspalathin and 3-hydroxyphloretin, as well as the crude green rooibos extract (GRT), offered significant protection by downregulating pro-apoptotic genes and upregulating antioxidant response genes [1]. This negative finding is a critical differentiation point, underscoring that isoorientin lacks this specific therapeutic activity despite its potent antioxidant capacity in cell-free systems.

Diabetes β-cell Cytoprotection Oxidative Stress Lipotoxicity

Isoorientin (Luteolin-6-C-glucoside) in Practice: Targeted Research and Development Applications Supported by Comparative Evidence


Antioxidant Reference Standard for Cell-Free Radical Scavenging Assays

Based on its superior direct scavenging activity against DPPH, NO, and ONOO⁻ compared to luteolin and orientin [1], isoorientin serves as a high-potency reference standard for calibrating cell-free antioxidant assays. Its stable C-glycosidic bond ensures minimal degradation during long-term storage and assay preparation, making it ideal for quality control in nutraceutical product development and for benchmarking the antioxidant capacity of novel synthetic or natural compounds. Procurement of isoorientin rather than generic luteolin ensures assay sensitivity and reproducibility.

Negative Control for iNOS/NO-Mediated Inflammation Studies

In cellular models of inflammation, particularly those involving LPS-stimulated macrophages, isoorientin acts as a precise negative control. Since it lacks the ability of luteolin to inhibit NO production and iNOS expression [2], it allows researchers to dissect the structure-activity relationship of flavonoids and confirm that observed anti-inflammatory effects are not due to the glycosylated form. This application is crucial for medicinal chemistry efforts aiming to optimize flavonoid-based anti-inflammatory leads.

Selective MAO-B Inhibitor for Neurodegenerative Disease Research

Isoorientin's 9-fold selectivity for MAO-B over MAO-A (IC50 = 11.08 μg/mL vs. >100 μg/mL) positions it as a valuable tool for studying MAO-B's role in Parkinson's disease and other neurodegenerative disorders [3]. Its distinct selectivity profile, comparable to that of orientin, allows for comparative studies to elucidate the impact of the C-6 vs. C-8 glycosylation on MAO inhibition. It is a preferred compound for in vitro screening assays focused on MAO-B target engagement.

Metabolic Pathway Probe for Sulfotransferase (SULT) Activity

The unique capacity of isoorientin to undergo both glucuronidation and sulfation in human liver fractions, unlike apigenin C-glycosides which are only glucuronidated [4], makes it a specific probe for studying SULT activity towards flavonoid substrates. Researchers investigating phase II metabolism, drug–drug interactions involving SULTs, or the impact of the 3′,4′-dihydroxy moiety on metabolic clearance can utilize isoorientin as a defined substrate to generate and identify sulfated metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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